Sodium;5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-thiadiazole-2-carboxylate
Description
Sodium;5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-thiadiazole-2-carboxylate is a sodium salt of a 1,3,4-thiadiazole derivative. Its structure features a carboxylate group at position 2 of the thiadiazole ring and a tert-butoxycarbonylamino (Boc-protected amino) ethyl substituent at position 5. The sodium counterion enhances solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications . This compound is synthesized via alkylation or coupling reactions involving Boc-protected intermediates, as seen in analogous heterocyclic syntheses (e.g., Sandmeyer bromination or Suzuki–Miyaura couplings) . Its molecular formula is C₁₁H₁₅N₃NaO₄S (molecular weight: 324.31 g/mol), distinguishing it from structurally similar compounds by the ethyl spacer between the thiadiazole core and the Boc group .
Properties
IUPAC Name |
sodium;5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S.Na/c1-10(2,3)17-9(16)11-5-4-6-12-13-7(18-6)8(14)15;/h4-5H2,1-3H3,(H,11,16)(H,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGKXNLDOKBVBY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NN=C(S1)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N3NaO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Sodium;5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-thiadiazole-2-carboxylate is a novel compound belonging to the thiadiazole class, which has garnered attention for its potential biological activities, particularly in the field of cancer research. Thiadiazoles are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. This article reviews the synthesis, biological evaluation, and molecular interactions of this compound based on recent studies.
Synthesis and Characterization
The synthesis of this compound involves several steps, including the formation of a thiadiazole ring and subsequent modifications to introduce various functional groups. The compound was characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Anticancer Properties
Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer activity. For instance:
- Anti-Proliferative Efficacy : The compound was evaluated for its anti-proliferative effects against hepatic cancer cell lines (HepG2). In one study, compounds similar to this compound showed IC50 values indicating potent activity against these cancer cells .
| Compound | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| Sodium;5-[...] | HepG2 | 12.73 ± 1.36 |
| Standard Drug | HepG2 | 8.34 ± 1.81 |
- Molecular Docking Studies : Computational studies indicated strong binding interactions with Glypican-3 (GPC-3), a protein implicated in hepatocellular carcinoma. The docking results suggested that the compound could effectively inhibit GPC-3 through non-covalent interactions such as hydrogen bonding and pi-stacking .
Other Biological Activities
Thiadiazoles are also recognized for their broader pharmacological profiles:
- Antibacterial Activity : Compounds in this class have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Thiadiazole derivatives have been reported to exhibit anti-inflammatory properties, contributing to their therapeutic potential in treating various conditions .
Case Studies
Several case studies have highlighted the biological activity of thiadiazole derivatives:
- Hepatic Cancer Study : A novel thiadiazole derivative exhibited remarkable cytotoxicity against HepG2 cells with an IC50 value of 12.73 µg/mL, outperforming several standard chemotherapeutics .
- Multi-Cancer Evaluation : In a broader evaluation involving multiple cancer cell lines (breast, lung, prostate), various thiadiazole compounds demonstrated moderate to potent anticancer activities with IC50 values ranging from 0.10 µM to 11.5 µM .
Molecular Mechanisms
The mechanisms underlying the anticancer effects of Sodium;5-[...] involve:
- Cell Cycle Arrest and Apoptosis : The compound induces cell cycle arrest in cancer cells and promotes apoptosis through various signaling pathways.
- Inhibition of Key Oncogenic Pathways : It has been shown to inhibit phosphorylation of critical proteins involved in cancer progression (e.g., c-Met) and disrupt cellular signaling cascades that promote tumor growth .
Comparison with Similar Compounds
Structural Analogues
Key Comparisons
A. Core Heterocycle Differences
- 1,3,4-Thiadiazole vs. 1,2,4-Oxadiazole : The sulfur atom in thiadiazole increases electron deficiency compared to oxadiazole, affecting reactivity and binding to biological targets. For example, the oxadiazole derivative () may exhibit improved metabolic stability due to reduced sulfur-related toxicity .
- Hybrid Systems : Compounds like the thiadiazole-triazole hybrid () show enhanced enzyme inhibition due to multi-ring conjugation, unlike the simpler thiadiazole core in the target compound .
B. Substituent Effects
- Boc-Protected Aminoethyl vs. Thione/Amino Groups: The Boc group in the target compound enhances stability during synthesis and modulates lipophilicity, whereas thione derivatives () are more reactive but prone to oxidation .
- Sodium Carboxylate vs. Esters/Amides : The sodium salt improves aqueous solubility, critical for drug formulation, while ethyl esters () or amides () are more lipophilic, favoring membrane penetration .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing sodium salts of 1,3,4-thiadiazole carboxylates, and how are reaction conditions optimized?
- Methodology : Sodium salts of 1,3,4-thiadiazole derivatives are typically synthesized via neutralization of the carboxylic acid precursor with sodium hydroxide in aqueous or methanolic media. For example, the sodium salt of 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)ethanoic acid was prepared by reacting the parent acid with NaOH in methanol, followed by crystallization and purity verification via TLC and spectral methods (1H NMR, IR) . Optimization involves pH control, solvent selection (e.g., methanol for solubility), and stoichiometric ratios (e.g., 1:1 acid-to-base molar ratio) to maximize yield and purity.
Q. How are structural and purity analyses conducted for sodium 1,3,4-thiadiazole carboxylates?
- Methodology : Elemental analysis confirms empirical formulas, while 1H NMR identifies proton environments (e.g., tert-butyl groups at δ 1.2–1.4 ppm). IR spectroscopy detects functional groups (e.g., C=O stretches near 1700 cm⁻¹). Purity is assessed via TLC with solvent systems like ethyl acetate/hexane (3:7) and visualized under UV . Advanced techniques like HPLC or mass spectrometry may resolve complex mixtures, particularly for derivatives with multiple substituents.
Q. What are the key challenges in alkylating 5-amino-1,3,4-thiadiazole-2-thiol intermediates?
- Methodology : Alkylation efficiency depends on reagent reactivity (e.g., alkyl halides vs. sulfonates) and solvent polarity. For example, alkylation of 5-R-amino-1,3,4-thiadiazole-2-thiols with chloroacetic acid derivatives requires refluxing in acetic acid with sodium acetate as a base. Side reactions (e.g., over-alkylation) are minimized by controlling reaction time (3–5 hours) and temperature (80–100°C) . Post-reaction purification via recrystallization (e.g., DMF/acetic acid mixtures) removes unreacted starting materials.
Advanced Research Questions
Q. How do molecular docking studies predict the bioactivity of sodium 1,3,4-thiadiazole carboxylates against target enzymes?
- Methodology : Docking software (e.g., AutoDock Vina) calculates binding energies (ΔG) between the sodium salt and enzyme active sites. For instance, sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate showed higher interaction energy (−9.2 kcal/mol) with cyclooxygenase-2 compared to reference drugs, suggesting anti-inflammatory potential . Validation includes comparative analysis with crystallographic ligand poses and in vitro enzyme inhibition assays.
Q. What contradictions exist in reported biological activities of 1,3,4-thiadiazole derivatives, and how can experimental design address them?
- Case Study : While some studies report anticonvulsant activity (e.g., via GABAergic modulation), others highlight cytotoxicity discrepancies across cell lines. These may arise from substituent effects (e.g., electron-withdrawing groups enhancing membrane permeability) or assay conditions (e.g., serum-free vs. serum-containing media). Standardized protocols (e.g., MTT assays at 48-hour incubation) and SAR studies (varying R-groups on the thiadiazole core) can clarify mechanisms .
Q. How can computational and experimental data resolve ambiguities in the stability of sodium 1,3,4-thiadiazole carboxylates under physiological conditions?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. For example, sodium salts with bulky tert-butyl carbamates exhibit enhanced hydrolytic stability (t₁/₂ > 12 months at pH 7.4) compared to methyl esters. DFT calculations (e.g., B3LYP/6-31G*) predict degradation pathways, such as base-catalyzed ester hydrolysis, guiding structural modifications (e.g., fluorinated alkyl chains) .
Methodological Considerations
Q. What strategies optimize the synthesis of sodium salts for scale-up in academic settings?
- Approach :
- Solvent Selection : Methanol balances solubility and ease of removal.
- Catalysis : Sodium acetate facilitates alkylation without requiring transition metals.
- Workflow : One-pot syntheses (e.g., heterocyclization followed by in situ neutralization) reduce purification steps.
- Yield Improvement : Microwave-assisted reactions (e.g., 100°C, 30 minutes) enhance efficiency .
Q. How do substituents on the 1,3,4-thiadiazole ring influence spectroscopic characterization?
- Analysis :
- Electron-donating groups (e.g., -NH2) : Downfield shifts in 1H NMR (e.g., NH protons at δ 8.5–9.0 ppm).
- Electron-withdrawing groups (e.g., -COO⁻Na⁺) : Increased IR absorption intensity at 1600–1650 cm⁻¹ (carboxylate symmetric stretching).
- Sulfur-containing groups : Distinctive UV-Vis λmax shifts (e.g., 270–290 nm for thioether linkages) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
